5-Bromo-N-isobutyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-isobutyl-2-methoxyaniline is an organic compound characterized by a bromine atom, an isobutyl group, and a methoxy group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: Starting from 2-methoxyaniline, bromination can be achieved using bromine in the presence of a catalyst such as ferric chloride (FeCl₃).
N-alkylation: The resulting 5-bromo-2-methoxyaniline can undergo N-alkylation with isobutyl chloride in the presence of a base like potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production typically involves large-scale bromination and alkylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding nitro compound.
Reduction: Reduction reactions can reduce the nitro group to an amine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Nitro compound: this compound can be oxidized to form this compound nitro compound.
Amine: Reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N-isobutyl-2-methoxyaniline exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
5-Bromo-2-methoxyaniline: Lacks the isobutyl group.
N-isobutyl-2-methoxyaniline: Lacks the bromine atom.
3-Bromo-2-methoxyaniline: Bromine atom at a different position.
Uniqueness: The presence of both the bromine atom and the isobutyl group in 5-Bromo-N-isobutyl-2-methoxyaniline gives it distinct chemical properties compared to its analogs, making it suitable for specific applications.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(2-methylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)7-13-10-6-9(12)4-5-11(10)14-3/h4-6,8,13H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRDNTKGAVMMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.